molecular formula C10H13N3O3 B2621349 3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097898-46-7

3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2621349
CAS No.: 2097898-46-7
M. Wt: 223.232
InChI Key: IIJUDQJWRHAFSR-UHFFFAOYSA-N
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Description

3-Methyl-6-{2-oxa-5-azabicyclo[221]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound featuring a unique bicyclic structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the construction of the 2-oxa-5-azabicyclo[2.2.1]heptane core. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different stereoisomers.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and bioactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness provides it with distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methyl-6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12-9(14)3-8(11-10(12)15)13-4-7-2-6(13)5-16-7/h3,6-7H,2,4-5H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJUDQJWRHAFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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